molecular formula C18H19NO4S B2394620 ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 306737-26-8

ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2394620
CAS No.: 306737-26-8
M. Wt: 345.41
InChI Key: RMGYAEAFEBMCFJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. This reaction proceeds efficiently at 130°C in DMSO, yielding the desired thiophene derivative in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its rapid reaction times and high yields. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects can vary depending on its application. For instance, as a fluorescent sensor, it operates through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These mechanisms involve the transfer of electrons within the molecule upon interaction with specific metal ions, leading to changes in fluorescence intensity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate stands out due to its unique structure, which combines a methoxybenzoyl group with a cyclopenta[b]thiophene core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications such as metal ion detection and potential therapeutic uses.

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-13-8-5-9-14(13)24-17(15)19-16(20)11-6-4-7-12(10-11)22-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYAEAFEBMCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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